molecular formula C17H13N3OS B3271189 2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 54294-08-5

2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No.: B3271189
CAS No.: 54294-08-5
M. Wt: 307.4 g/mol
InChI Key: MCAZWYQPWRTUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole is a synthetic organic compound based on the fused bicyclic thiazolo[3,2-b][1,2,4]triazole heterocyclic system. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique structure and potential biological activities. Compounds within this chemical class have been identified as promising scaffolds in anticancer research . Some derivatives have demonstrated excellent antitumor properties in screenings against the NCI-60 cancer cell line panel, with certain molecules showing activity at a 10 µM concentration without causing toxicity to normal somatic cells . The molecular framework is planar, a feature confirmed by X-ray crystallography of closely related structures, which can be critical for its interaction with biological targets . The presence of a 4-methoxyphenyl substituent is a common feature in pharmacologically active molecules, as electron-donating groups like methoxy can enhance properties such as bioavailability and binding affinity. This compound is intended for use in research and development applications, including as a building block for novel chemical entities, a candidate for biological screening, or a standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-21-14-9-7-13(8-10-14)16-18-17-20(19-16)15(11-22-17)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAZWYQPWRTUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on various research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C16H14N4SC_{16}H_{14}N_4S, and it features a thiazole ring fused with a triazole moiety. The synthesis typically involves the condensation of 4-methoxyphenyl and phenyl-substituted precursors under acidic conditions. Various synthetic pathways have been explored to optimize yield and purity.

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • In vitro Studies:
    • Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant inhibition of COX-1 and COX-2 enzymes. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.84 µM to over 100 µM for COX-1 and COX-2 respectively .
    • A study reported that specific derivatives significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents .

2. Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazoles have exhibited broad-spectrum antimicrobial activity against various bacteria and fungi.

  • Antibacterial Studies:
    • Compounds containing the thiazolo[3,2-b][1,2,4]triazole structure have shown promising results against Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Studies:
    • The antifungal activity has also been documented with certain derivatives showing efficacy against common fungal pathogens like Candida spp. .

3. Anticancer Activity

The anticancer potential of thiazolo[3,2-b][1,2,4]triazoles is another area of active research.

  • Mechanistic Insights:
    • Studies suggest that these compounds may induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and apoptotic markers .
    • In vitro assays have shown that certain derivatives can significantly inhibit cancer cell proliferation in various cancer lines such as breast and colon cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological activities of thiazolo[3,2-b][1,2,4]triazole derivatives:

Study Activity Tested Results Reference
Study AAnti-inflammatoryIC50 for COX-2: 20.5 µM
Study BAntibacterialMIC against E. coli: 32 µg/mL
Study CAnticancerInhibition of cell proliferation by 70% in MCF-7 cells

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional and Functional Group Variations
  • 5-Arylidene Derivatives : Thiazolotriazoles with arylidene substituents at position 5 (e.g., compounds 269a–e ) exhibit superior anticancer activity compared to amide analogues. For instance, 5-(1-acetyl-2-oxo-1H-indol-3-ylidene) derivatives demonstrated EC50 values <10 μM in NCI-60 cancer cell lines, attributed to enhanced π-π stacking and enzyme inhibition .
  • 6-Fluoroquinazolinyl Derivatives : Compounds bearing a 6-fluoroquinazolinyl moiety (e.g., 6u ) showed potent antibacterial activity against Xanthomonas oryzae (EC50 = 18.8 μg/mL) by disrupting bacterial membranes and extracellular polysaccharides .
  • Phenyl Ring Modifications :
    • 4-Fluorophenyl (compound 3c ): High anticonvulsant selectivity in MES tests, likely due to fluorine’s electronegativity enhancing receptor binding .
    • 3,4,5-Trimethoxyphenyl : Derivatives with this group exhibited selective cytotoxicity against HCT116 colon cancer cells (IC50 = 2.1 μM), outperforming cisplatin .
Electronic and Steric Impacts
  • Methoxy vs.
  • Halogen Substituents: Bromine or chlorine at position 5 (e.g., 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole) improves antimicrobial potency but may elevate toxicity in normal cells .
Anticancer Activity
Compound Substituents Activity (IC50/EC50) Target Cell Lines
Target Compound 2-(4-Methoxyphenyl), 6-phenyl Pending N/A
269e 5-(4-Nitrobenzylidene) 8.2 μM MCF-7, A549
2i 5-(3,4-Dimethoxybenzylidene) 1.8 μM HCT116, HeLa
5-(4-Fluorophenyl) 2-(3,4,5-Trimethoxyphenyl) 3.4 μM BEL-7402, HCT116
Antimicrobial Activity
Compound Substituents Activity (MIC/EC50) Pathogens
6u 6-Fluoroquinazolinyl 18.8 μg/mL Xanthomonas oryzae
3c 4-Fluorophenyl 25 mg/kg (in vivo) MES-induced seizures
5b 4-Propoxyphenyl 32 mg/kg (in vivo) PTZ-induced seizures

Structure-Activity Relationship (SAR) Insights

  • Position 2 : Aromatic groups (e.g., phenyl, methoxyphenyl) enhance π-stacking with biological targets.
  • Position 5 : Electron-withdrawing groups (e.g., nitro, halogen) improve anticancer activity but may increase toxicity.
  • Position 6 : Bulky substituents (e.g., propoxyphenyl) improve anticonvulsant efficacy by modulating CNS penetration .

Q & A

Q. What are the optimized synthetic routes for 2-(4-methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-mercapto-1,2,4-triazoles with fluoromethyl-β-diketones under acidic conditions (e.g., acetic acid with N-bromosuccinimide [NBS]) to form the thiazolo-triazole core. Microwave-assisted synthesis (130°C for 45 min in ethanol) has also been reported to improve yield and reduce reaction time, particularly for derivatives with substituted aryl groups . Key steps include the formation of intermediate pyrazole or triazole-thiol precursors, followed by cyclization.

Q. How is structural characterization performed for this compound?

Structural confirmation relies on 1H/13C NMR , FT-IR , and elemental analysis . For example:

  • 1H NMR : Methoxy groups (~δ 3.8 ppm) and aromatic protons (δ 6.8–8.1 ppm) are diagnostic.
  • FT-IR : Stretching vibrations for C=S (680–720 cm⁻¹) and C-O (1250 cm⁻¹) confirm the thiazole and methoxy groups . Purity is assessed via HPLC (>95% purity thresholds), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are used to evaluate its antifungal activity?

Antifungal activity is tested against Candida species (e.g., C. albicans, C. parapsilosis) using agar dilution or broth microdilution methods (CLSI guidelines). Despite structural similarity to known antifungals, some derivatives show limited efficacy (MIC > 128 µg/mL), suggesting the need for substituent optimization .

Q. How is anticonvulsant activity assessed in preclinical models?

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are standard. For example, 6-(4-fluorophenyl) derivatives exhibit MES ED₅₀ values of ~49.1 mg/kg, with a protective index (TD₅₀/ED₅₀) of 1.8. Neurotoxicity is evaluated via the rotarod test .

Advanced Research Questions

Q. How does molecular docking predict interactions with biological targets like 14α-demethylase (CYP51)?

Docking studies (e.g., using AutoDock Vina ) against the Candida CYP51 (PDB: 3LD6) reveal hydrogen bonding between the triazole sulfur and the heme cofactor. Methoxy and phenyl groups enhance hydrophobic interactions with residues like Leu121 and Tyr132. However, low binding affinity (<-7.0 kcal/mol) in some analogs correlates with weak antifungal activity, guiding structural modifications .

Q. What structure-activity relationships (SARs) govern anticonvulsant efficacy?

  • Electron-withdrawing groups (e.g., 4-F, 4-Cl) on the phenyl ring improve MES activity by enhancing membrane permeability.
  • Alkoxy chains (e.g., propoxy) increase PTZ model efficacy (ED₅₀ = 63.4 mg/kg) but raise neurotoxicity risks .
  • Thiazolo-triazole planarity is critical for binding voltage-gated sodium channels, as shown in CoMFA models .

Q. How can regioselective synthesis challenges be addressed?

Competing regioisomers (e.g., thiazolo[3,2-b] vs. [2,3-c] triazoles) arise during cyclization. Lewis acids (e.g., ZrCl₄) or microwave irradiation improve selectivity. For example, NBS in acetic acid yields >90% of the desired [3,2-b] isomer .

Q. What computational tools predict anti-inflammatory potential?

The PASS Program forecasts anti-inflammatory activity by analyzing molecular descriptors (e.g., topological polar surface area, logP). Adamantane-conjugated derivatives show Pa (probability of activity) > 0.7 for COX-2 inhibition, validated via carrageenan-induced paw edema assays in rats .

Q. How is cytotoxicity balanced with antitumor activity?

MTT assays on HCT116 and BEL-7402 cells identify derivatives with selective toxicity (IC₅₀ < 10 µM for cancer cells vs. >50 µM for L-02 normal cells). Substituents like 3,4,5-trimethoxyphenyl enhance DNA intercalation, as confirmed by UV-vis titration and flow cytometry .

Methodological Tables

Assay Key Parameters Reference
Antifungal (MIC)C. albicans ATCC 90028, RPMI-1640, 48h, 35°C
Anticonvulsant (MES)Mice, 50 mA, 0.2s pulse, ED₅₀ calculation
Molecular DockingAutoDock Vina, ΔG < -7.0 kcal/mol considered
Cytotoxicity (MTT)HCT116 cells, 24h exposure, IC₅₀ via sigmoidal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.